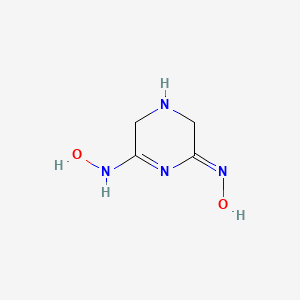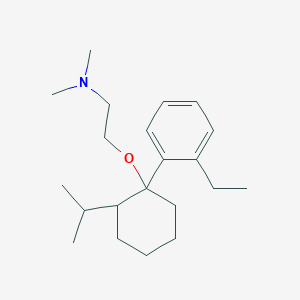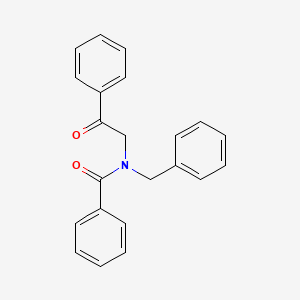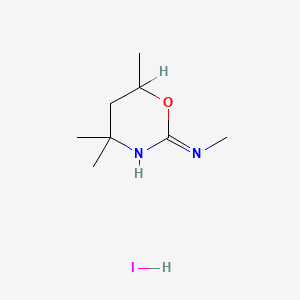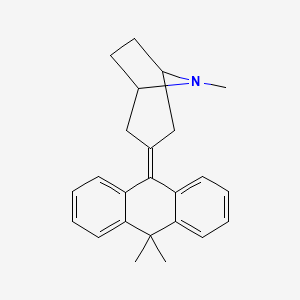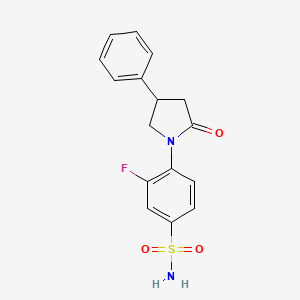
1-Ethoxy-2,4-diiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,4-diiodobenzene is an organic compound with the molecular formula C8H8I2O. It is a derivative of benzene, where two iodine atoms are substituted at the 2nd and 4th positions, and an ethoxy group is substituted at the 1st position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethoxy-2,4-diiodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-ethoxybenzene (phenetole) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced at the 2nd and 4th positions due to the directing effects of the ethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atoms are replaced by aryl or vinyl groups.
Reduction Reactions: The compound can be reduced to form 1-ethoxy-2,4-dihydroxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include 1-ethoxy-2,4-dimethoxybenzene or 1-ethoxy-2,4-diaminobenzene.
Coupling: Products include biaryl compounds.
Reduction: The major product is 1-ethoxy-2,4-dihydroxybenzene.
Applications De Recherche Scientifique
1-Ethoxy-2,4-diiodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of iodinated contrast agents used in medical imaging.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-ethoxy-2,4-diiodobenzene in chemical reactions involves the activation of the benzene ring through the ethoxy group, which directs electrophilic substitution to the ortho and para positions. The iodine atoms, being good leaving groups, facilitate various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxy-2,4-dichlorobenzene: Similar structure but with chlorine atoms instead of iodine.
1-Ethoxy-2,4-dibromobenzene: Similar structure but with bromine atoms instead of iodine.
1-Methoxy-2,4-diiodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-Ethoxy-2,4-diiodobenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than chlorine or bromine atoms. This results in different reactivity and physical properties, making it suitable for specific applications where other halogenated compounds may not be as effective.
Propriétés
Numéro CAS |
35295-52-4 |
|---|---|
Formule moléculaire |
C8H8I2O |
Poids moléculaire |
373.96 g/mol |
Nom IUPAC |
1-ethoxy-2,4-diiodobenzene |
InChI |
InChI=1S/C8H8I2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |
Clé InChI |
RKTDECQPQPOQGV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


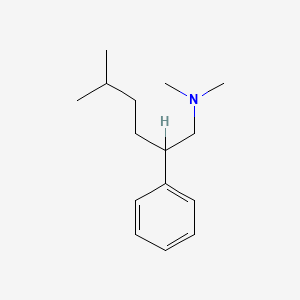
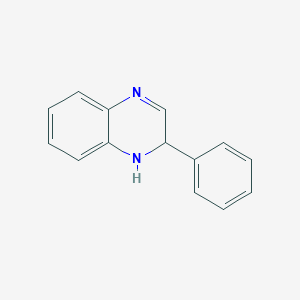


![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
